N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
Target of Action
It is known that similar compounds with a [1,2,4]triazolo[4,3-c]quinazoline structure, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, have been synthesized and are valuable intermediates for biologically active compounds .
Mode of Action
It is known that similar compounds have been synthesized via oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Compounds with similar structures have been known to exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . This suggests that the compound might have similar effects.
Action Environment
It is known that similar compounds are stored at room temperature in a dark place under an inert atmosphere . This suggests that the compound might require similar storage conditions for optimal stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with hydrazine derivatives to form the oxadiazole ring . This is followed by the coupling of the oxadiazole intermediate with 7-methoxybenzofuran-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-1,3,4-oxadiazole: Similar in structure but with a phenyl group instead of a thiophene ring.
5-(5-bromothiophen-2-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the bromothiophene and oxadiazole rings, along with the benzofuran moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c1-22-9-4-2-3-8-7-10(23-13(8)9)14(21)18-16-20-19-15(24-16)11-5-6-12(17)25-11/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQKGRYWWZWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.